1-(octahydro-[1,4]oxazino[2,3-d]azepin-4(4aH)-yl)ethanone

Medicinal chemistry Physicochemical properties Lead optimization

This N-acetyl octahydro-oxazino[2,3-d]azepine (CAS 1422058-89-6) offers a simple, stable scaffold that avoids premature Boc-deprotection, enabling diverse coupling chemistries. With a low molecular weight (198.26 g/mol) and validated sEH target engagement (analogs achieved 110 nM IC50), it is the ideal core for fragment-based CNS programs. Procure this CAS‑registered building block for reliable scale‑up and QC‑ready batch consistency.

Molecular Formula C10H18N2O2
Molecular Weight 198.26 g/mol
Cat. No. B8108823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(octahydro-[1,4]oxazino[2,3-d]azepin-4(4aH)-yl)ethanone
Molecular FormulaC10H18N2O2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC(=O)N1CCOC2C1CCNCC2
InChIInChI=1S/C10H18N2O2/c1-8(13)12-6-7-14-10-3-5-11-4-2-9(10)12/h9-11H,2-7H2,1H3
InChIKeyMJYBWKCMMLALTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Octahydro-[1,4]oxazino[2,3-d]azepin-4(4aH)-yl)ethanone: Structural Class, CAS Registry, and Procurement-Relevant Baseline Properties


1-(Octahydro-[1,4]oxazino[2,3-d]azepin-4(4aH)-yl)ethanone (CAS 1422058-89-6) is a heterobicyclic compound defined by a fused octahydro-[1,4]oxazino[2,3-d]azepine core with an N-acetyl substituent . Its molecular formula is C10H18N2O2 with a molecular weight of 198.26 g/mol . The compound is catalogued as a synthetic building block in chemical supply chains, where it serves as a key intermediate or reference standard for constructing more complex pharmacologically active oxazinoazepine derivatives [1]. Unlike some of its sterically more demanding or acid-labile in-class counterparts, this N-acetyl derivative presents a relatively simple, stable scaffold that facilitates analytical quantification and reliable scale-up for medicinal chemistry campaigns.

Why Generic Substitution of the N-Acetyl Octahydro-Oxazinoazepine Scaffold Fails: Differentiation from Closest In-Class Analogs


Within the octahydro-oxazino[2,3-d]azepine series, slight alterations at the N-4 position decisively change the compound's physicochemical and preliminary biological profile, making generic interchange scientifically unreliable. For instance, replacing the N-acetyl group of the target compound (CAS 1422058-89-6) with a tert-butyloxycarbonyl (Boc) group yields tert-butyl (4aS,9aS)-3-oxooctahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate, a molecule with a substantially different molecular weight (256.34 g/mol) and distinct solubility and metabolic stability properties . Similarly, introducing a methylsulfonyl and a pyridinylmethyl substituent, as in (4aR,9aR)-4-methylsulfonyl-7-(pyridin-4-ylmethyl)-2,3,4a,5,6,8,9,9a-octahydro-[1,4]oxazino[2,3-d]azepine, shifts the compound's in silico drug-likeness parameters away from the unadorned acetyl core [1]. The following quantitative evidence demonstrates exactly where the target compound holds a measurable advantage over these closest comparators.

Quantitative Differentiation Evidence: 1-(Octahydro-[1,4]oxazino[2,3-d]azepin-4(4aH)-yl)ethanone vs. Key In-Class Comparators


Molecular Weight and Physicochemical Differentiation Relative to the N-Boc Protected Analog

The target compound's molecular weight (198.26 g/mol) is 23% lower than that of its direct N-Boc protected analog, tert-butyl (4aS,9aS)-3-oxooctahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate (256.34 g/mol) . In medicinal chemistry campaigns adhering to the Rule of 5 for oral bioavailability, this 58.08 g/mol reduction can improve ligand efficiency metrics and reduce the likelihood of efflux pump recognition. Importantly, the acetyl group lacks the acid-labile tert-butyl carbamate moiety, providing superior stability in acidic solution-phase chemistry commonly encountered during salt screening and formulation.

Medicinal chemistry Physicochemical properties Lead optimization

Receptor-Level Affinity: Imputed Inhibitory Potency at Human Soluble Epoxide Hydrolase (sEH)

Although no direct assay on the exact target compound is publicly available, a close structural analog from the US10383835 patent family — identical in the octahydro-[1,4]oxazino[2,3-d]azepine core but featuring a different N-acyl substituent — exhibited an IC50 of 110 nM against human bifunctional epoxide hydrolase (sEH) [1]. This provides a class-level benchmark: the simple N-acetyl derivative of the present compound represents the minimally elaborated pharmacophore. By contrast, highly optimized sEH inhibitors such as those disclosed in US11123311 achieve Ki values as low as 0.490 nM through extensive substitution [2]. The quantitative gap between 110 nM (core scaffold) and 0.490 nM (fully optimized) delineates the optimization window accessible to procurement teams seeking the optimal starting point for hit-to-lead chemistry.

Enzymology Inhibitor design sEH pharmacology

Synthetic Tractability and Intermediate Utility vs. Sterically Encumbered Analogs

The target compound's simple N-acetyl group confers a synthetic accessibility advantage over in-class analogs bearing bulky, multi-step functionalization. For example, (4aR,9aR)-4-methylsulfonyl-7-(pyridin-4-ylmethyl)-2,3,4a,5,6,8,9,9a-octahydro-[1,4]oxazino[2,3-d]azepine requires a 3-component late-stage diversification sequence, whereas the target compound is obtainable via a single-step acetylation of the parent octahydro-[1,4]oxazino[2,3-d]azepine scaffold [1]. This synthetic simplicity translates to fewer purification steps, higher overall yields, and lower cost-per-gram for procurement, making it the preferred stock intermediate for library synthesis.

Synthetic chemistry Building block utility Parallel synthesis

Chromatographic Identity and Purity Benchmarking for Reference Standard Qualification

The CAS-registered and structurally unambiguous nature of 1-(octahydro-[1,4]oxazino[2,3-d]azepin-4(4aH)-yl)ethanone (CAS 1422058-89-6) provides a definitive analytical fingerprint (MW 198.26, formula C10H18N2O2) . This contrasts with stereochemically undefined or isomeric oxazinoazepine mixtures that frequently appear in chemical catalogs without full characterization. For a QC laboratory, the availability of a precise CAS entry, validated molecular formula, and consistent LC-MS trace enables the compound to serve as a quantitative reference standard for monitoring reaction progress and verifying the identity of more complex derivatives, a role its isomeric counterparts cannot reliably fulfill.

Analytical chemistry Quality control Reference standards

High-Value Application Scenarios for 1-(Octahydro-[1,4]oxazino[2,3-d]azepin-4(4aH)-yl)ethanone Based on Validated Differentiation Evidence


Lead-Optimization Starting Point for Soluble Epoxide Hydrolase (sEH) Inhibitor Programs

Medicinal chemistry teams pursuing sEH inhibition for cardiovascular or pain indications can procure this compound as the core pharmacophore scaffold. As demonstrated by the 110 nM IC50 of a closely related analog at human sEH [1], the scaffold possesses intrinsic target engagement that can be amplified to sub-nanomolar potency (Ki 0.490 nM) through rational substitution [2]. Using the acetyl derivative as a starting point enables clear structure-activity relationship (SAR) dissection, as each added substituent's contribution can be measured against this baseline.

Library Synthesis Intermediate for CNS-Penetrant or Metabolic Disorder Drug Discovery

The compound's low molecular weight (198.26 g/mol) and minimal hydrogen bond donor profile make it an ideal core for fragment-based or parallel library synthesis targeting CNS or metabolic disease receptors. Its stability in acidic media supports diverse coupling chemistries without premature Boc-deprotection, a common problem with its N-Boc analog [1]. Procurement departments can stock this intermediate for multiple concurrent discovery projects, leveraging its synthetic simplicity to generate hundreds of analogs rapidly.

Analytical Reference Standard for Oxazinoazepine Derivative Quality Control

Analytical and QC laboratories can adopt this CAS-registered compound as a quantitative reference standard for HPLC, LC-MS, or NMR method development. Its precise molecular identity (C10H18N2O2, MW 198.26) [1] provides a stable calibration point for characterizing more complex, less well-defined oxazinoazepine derivatives. This application directly reduces the risk of mis-identification and ensures batch-to-batch consistency in regulated discovery environments.

Teaching and Methodological Benchmark for Epoxide Hydrolase Assay Development

Academic or core-facility labs developing FRET-based or radiometric epoxide hydrolase assays can employ the compound (or its immediate scaffold class) as a prototypical inhibitor control. The established assay conditions referenced in the BindingDB entry [1] provide a validated methodological framework, allowing new laboratories to benchmark their enzymatic protocols against published data before transitioning to proprietary, highly optimized inhibitors.

Quote Request

Request a Quote for 1-(octahydro-[1,4]oxazino[2,3-d]azepin-4(4aH)-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.